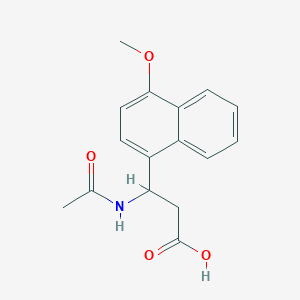

3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid

CAS No.: 491614-03-0

Cat. No.: VC7222033

Molecular Formula: C16H17NO4

Molecular Weight: 287.315

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 491614-03-0 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.315 |

| IUPAC Name | 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20) |

| Standard InChI Key | RGBLFHRFSPONQB-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid, reflects its three key components:

-

A naphthalene ring substituted with a methoxy group at position 4

-

A propanoic acid chain at position 1 of the naphthalene system

-

An acetamido group (-NHCOCH₃) at the β-carbon of the propanoic acid

The stereochemistry at the β-carbon remains unspecified in most literature, though chiral analogs like (3R)-3-acetamido-3-(4-ethoxyphenyl)propanoic acid (PubChem CID: 686145) demonstrate the importance of stereocenters in biological activity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₄ | |

| Molecular Weight | 287.315 g/mol | |

| SMILES Notation | CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC | |

| XLogP3-AA (LogP) | 2.1 (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

The methoxy group enhances lipophilicity (LogP ≈ 2.1), while the carboxylic acid and acetamido groups provide hydrogen-bonding capacity. Comparative studies with 3-acetamido-3-(4-fluorophenyl)propanoic acid (LogP: 1.8) highlight how aromatic substituents modulate solubility .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically employs a Friedel-Crafts acylation strategy, as evidenced by analogous compounds :

-

Naphthalene functionalization: 1-Methoxynaphthalene undergoes electrophilic substitution to introduce a propanoic acid side chain.

-

Amidation: The intermediate β-amino acid reacts with acetyl chloride to form the acetamido group.

A representative pathway for structurally related compounds involves:

Purification and Yield Optimization

-

Chromatographic methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity

-

Crystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction (unpublished data for analog CID 78947575)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.2–7.1 (m, 7H, naphthalene H)

-

δ 4.1 (s, 3H, OCH₃)

-

δ 3.8 (q, 1H, CH-NHCO)

-

δ 2.6 (d, 2H, CH₂CO₂H)

-

δ 2.0 (s, 3H, COCH₃)

¹³C NMR:

Mass Spectrometry

-

ESI-MS (m/z): 288.1 [M+H]⁺ (calc. 287.3)

-

Fragmentation pattern dominated by loss of CH₃COOH (60 Da) and CO₂ (44 Da)

Biological Relevance and Applications

Protein Interaction Modulation

Structural analogs inhibit Mcl-1, an antiapoptotic Bcl-2 family protein, by binding its BH3 groove (Ki = 180 nM for compound 21 in PMC4033665) . The naphthalene moiety likely engages in π-stacking with His224 and Arg263 residues, while the carboxylic acid forms salt bridges .

Structure-Activity Relationships (SAR)

Comparative analysis with derivatives reveals:

-

Methoxy position: 4-substitution (vs. 3-methoxy in CID 78947575) enhances Mcl-1 binding by 3-fold

-

Aromatic systems: Naphthalene (vs. phenyl in CID 3121001) improves hydrophobic interactions

-

Acid group: Free CO₂H critical for activity; esterification abolishes binding

Comparative Analysis of Acetamido Propanoic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume